1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
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Overview
Description
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction followed by ring-closing metathesis . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the bromobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The pathways involved can vary, but they often include modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine While DABCO is known for its use as a nucleophilic catalyst and quinuclidine for its role in organic synthesis, 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[22
Similar Compounds
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Quinuclidine
- Tropane
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-12-7-15-13(16-8-12,17-9-12)6-10-3-2-4-11(14)5-10/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQIXCPAVGZDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COC(OC1)(OC2)CC3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650093 |
Source
|
Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-61-3 |
Source
|
Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Bromophenyl)methyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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